Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-ethylindol-5-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-14-10-11-5-6-13-12(9-11)7-8-15(13)4-2/h5-9,14H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYVBJYVCLVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)N(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Characterization:
Development and optimization of a synthetic route to produce high-purity Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine.
Thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
Physicochemical Properties Profiling:
Determination of key physicochemical parameters such as pKa, logP, and solubility, which are crucial for understanding its drug-like properties.
In Vitro Pharmacological Profiling:
Screening the compound against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential biological activities.
Conducting dose-response studies for any identified targets to determine potency and efficacy.
Preliminary in Vivo Assessment:
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections. The primary disconnection points are the C-N bond of the ethylamino group and the N1-ethyl bond of the indole (B1671886) ring. This approach simplifies the complex target into more readily available or synthetically accessible precursors.
The ethylamino group at the 5-position can be retrosynthetically disconnected to reveal a 1-ethyl-1H-indole-5-carbaldehyde intermediate and ethylamine (B1201723). This disconnection points towards a reductive amination as a key final step in the synthetic sequence. Further deconstruction of the 1-ethyl-1H-indole-5-carbaldehyde involves the removal of the ethyl group at the N1 position, leading to 1H-indole-5-carbaldehyde. This intermediate can be derived from a suitable 5-substituted indole, such as 5-cyano-1H-indole or 5-bromo-1H-indole, through well-established functional group interconversions.
Alternatively, the indole ring itself can be disconnected. A classic approach is the Fischer indole synthesis, which would involve the reaction of a (4-aminophenyl)hydrazine derivative with a suitable aldehyde or ketone. For the target molecule, this would necessitate a hydrazine (B178648) precursor already bearing the necessary side chain components, which can be complex. A more convergent strategy involves forming the indole ring and then introducing the required substituents.
Advanced Synthetic Routes to the 1-Ethyl-1H-indole Core
The formation of the N1-ethylated indole core is a critical phase in the synthesis of the target compound. Several modern synthetic methods offer efficient and regioselective pathways to achieve this.
Modified Fischer Indole Synthesis Approaches for N1-Alkylated Indoles
The Fischer indole synthesis, a cornerstone of indole chemistry since its discovery in 1883, traditionally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While effective, the classic Fischer synthesis can lack regioselectivity when using substituted phenylhydrazines and may require harsh conditions. wikipedia.orgorganic-chemistry.org
Modern modifications have significantly expanded the scope and utility of this reaction for preparing N1-alkylated indoles. One such advancement is the use of palladium catalysis to couple aryl bromides with hydrazones, which serves as a milder alternative to the classical acidic conditions. wikipedia.orgacs.org This approach supports the intermediacy of hydrazones in the traditional Fischer synthesis. wikipedia.org Furthermore, one-pot, three-component protocols have been developed that combine Fischer indolization with subsequent N-alkylation, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available starting materials like aryl hydrazines, ketones, and alkyl halides. rsc.orgnih.gov These methods are often high-yielding and operationally straightforward. nih.gov For instance, conducting the N-alkylation step at elevated temperatures, such as 80°C, can favor alkylation at the nitrogen atom over the C3 position. rsc.org
Another innovative approach involves a tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis, which allows for the direct conversion of alcohols to indoles. organic-chemistry.org Metal-free variations have also been explored, such as using polyphosphoric acid (PPA) to mediate the reaction between arylhydrazines and simple alkynes. mdpi.com
Metal-Catalyzed Coupling Reactions for Indole Ring Formation
Transition metal-catalyzed reactions have become indispensable tools for the construction of the indole nucleus, offering high efficiency and functional group tolerance. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. researchgate.net
A notable strategy involves the palladium-catalyzed C-N ring formation from halo-aryl enamines. acs.org This method allows for the synthesis of N-functionalized and C2/C3-substituted indoles. The process typically utilizes a latent halo-aryl enamine precursor, which is cyclized in the presence of a palladium catalyst, such as a RuPhos precatalyst, and a base like sodium methoxide. acs.org
Other transition metals like rhodium have also been employed in novel indole syntheses. nih.gov For example, rhodium(III)-catalyzed annulation of indoles with diazo compounds can lead to highly functionalized indole derivatives. nih.gov These methods often proceed through chelation-assisted C-H bond activation, providing a powerful means to construct complex polycyclic indole scaffolds. nih.gov
N-Alkylation Strategies for the Indole Nitrogen
Direct N-alkylation of a pre-formed indole ring is a common and effective strategy. However, the moderate nucleophilicity of the indole nitrogen can sometimes lead to competing C3-alkylation. nih.govorganic-chemistry.org Various methods have been developed to achieve selective N-alkylation.
A widely used method involves treating the indole with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent like an alkyl halide. rsc.orgresearchgate.net The choice of solvent can influence the regioselectivity, with polar aprotic solvents like DMF often favoring N-alkylation. rsc.org Ionic liquids have also been employed as a medium for this reaction, offering a convenient and efficient alternative. organic-chemistry.org
More advanced techniques include enantioselective N-alkylation methods. For instance, zinc-ProPhenol dinuclear complexes can catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions, affording chiral N-alkylated indoles in good yields and high enantiomeric ratios. nih.gov Another approach is the intermolecular aza-Wacker-type reaction, which uses a palladium catalyst to achieve the enantioselective N-alkylation of indoles with alkenols. nih.gov
Aminomethylation Strategies for the Indole-5-position
With the 1-ethyl-1H-indole core in hand, the next critical step is the introduction of the ethylaminomethyl group at the C5 position.
Reductive Amination for C5-Aminomethyl Functionalization
Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly well-suited for the final step in the synthesis of this compound. rsc.org This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
In the context of the target molecule, 1-ethyl-1H-indole-5-carbaldehyde would be reacted with ethylamine to form the corresponding imine. This intermediate is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical, especially in the presence of other reducible functional groups.
An alternative approach to aminomethylation involves the use of dichloromethane (B109758) (DCM) as a C1 source in a reaction with the parent indole and a secondary amine under basic conditions, promoted by ultrasound. frontiersin.org While this method is innovative, it may require further adaptation for the specific synthesis of the target compound. The classic Mannich reaction, which typically favors C3-functionalization in unsubstituted indoles, can be directed to the N1-position under specific basic conditions or with the use of certain Lewis acids. frontiersin.org However, achieving selective C5-aminomethylation via a Mannich-type reaction would likely require a starting indole with a blocked C3 position.
Alternative One-Carbon Insertion Reactions for Amine Introduction
The introduction of the aminomethyl group at the C5 position of the 1-ethyl-1H-indole core is a critical step in the synthesis of the target compound. This transformation is effectively a one-carbon insertion that also incorporates a nitrogen atom. Reductive amination of a carbonyl compound stands out as a versatile and widely used method for this purpose. wikipedia.orglibretexts.org
One prominent strategy involves the initial formylation of the 1-ethyl-1H-indole at the C5 position to yield 1-ethyl-1H-indole-5-carbaldehyde. This aldehyde then serves as the substrate for reductive amination. The Leuckart-Wallach reaction offers a classic approach for this conversion. wikipedia.orgnumberanalytics.com In this reaction, the aldehyde is treated with ammonium (B1175870) formate (B1220265) or formamide, which acts as both the nitrogen source and the reducing agent. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate or a related species. numberanalytics.comalfa-chemistry.com While effective, this method often requires high temperatures, typically between 120°C and 180°C. wikipedia.orgalfa-chemistry.com
The general mechanism, when using ammonium formate, can be summarized as follows:
Nucleophilic attack by ammonia (B1221849) on the carbonyl carbon of the aldehyde.
Formation of an iminium ion intermediate. alfa-chemistry.com
Reduction of the iminium ion by the formate anion to yield the primary amine. wikipedia.org
A related method is the Eschweiler-Clarke reaction, which is primarily known for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. wikipedia.orgorganic-chemistry.orgnrochemistry.comsynarchive.com While its main application is methylation, the underlying principle of reductive amination is shared with the Leuckart-Wallach reaction. mdpi.comjk-sci.com Modified versions of these reductive amination reactions can be employed using various reducing agents, such as sodium cyanoborohydride or α-picoline-borane, which often allow for milder reaction conditions. wikipedia.orgorganic-chemistry.org
These methods provide a direct route to introduce the required aminomethyl functionality onto the pre-formed indole nucleus, setting the stage for subsequent alkylation to form the final product.
Formation of the Ethylamine Side Chain
Once the aminomethyl group is installed on the indole ring, the subsequent step involves the formation of the final N-ethyl-N-[(1-ethyl-1H-indol-5-yl)methyl]amine structure. This can be achieved through either a stepwise or a convergent approach.
Alkylation of the Aminomethyl Group with Ethylating Reagents
This stepwise approach begins with the precursor (1-ethyl-1H-indol-5-yl)methanamine. The primary amine of this intermediate is then alkylated using an ethylating agent. Direct alkylation with ethyl halides is often challenging to control and can lead to the formation of tertiary amines and quaternary ammonium salts. alfa-chemistry.com
A more controlled and widely preferred method is reductive amination. In this context, the primary amine, (1-ethyl-1H-indol-5-yl)methanamine, is reacted with acetaldehyde (B116499) in the presence of a suitable reducing agent. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Common reducing agents for this transformation include:
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Sodium cyanoborohydride (NaBH₃CN) youtube.com
Catalytic hydrogenation (H₂/Pd/C) youtube.com
This method is highly efficient for producing secondary amines from primary amines with minimal side products. youtube.com
Convergent Synthesis Approaches Involving Ethylamine Precursors
Convergent synthesis offers a more direct route by combining the key structural fragments in a single strategic step. The most common convergent approach is the direct reductive amination of 1-ethyl-1H-indole-5-carbaldehyde with ethylamine. google.com This one-pot reaction forms the entire ethylamine side chain simultaneously.
The reaction involves mixing the indole aldehyde with ethylamine, often under slightly acidic conditions to catalyze imine formation, followed by reduction. youtube.com The choice of reducing agent is critical to ensure that the aldehyde is not reduced before it can react with the amine. Sodium cyanoborohydride is particularly well-suited for this "one-pot" procedure because it is a mild reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde. youtube.com
Precursor Chemistry and Synthesis of Key Intermediates
Synthesis of Substituted Indole Building Blocks
The central precursor is the 1-ethyl-1H-indole nucleus, functionalized at the C5-position to allow for the introduction of the side chain. Common starting points are 5-bromo-1H-indole, 1H-indole-5-carbonitrile, or ethyl 1H-indole-5-carboxylate.
N-Ethylation: The first step is often the ethylation of the indole nitrogen. This is typically achieved by treating the N-H indole with a strong base to generate the indolide anion, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663). Common bases include sodium hydride (NaH) in an aprotic solvent like THF or DMF, or potassium hydroxide (KOH) in DMSO. mdpi.comsyr.edu
Functionalization:
From 5-Bromoindole: If starting with 5-bromo-1-ethyl-1H-indole, the formyl group can be introduced via a lithium-halogen exchange followed by quenching with a formylating agent like DMF.
From Indole-5-carbonitrile: 1-Ethyl-1H-indole-5-carbonitrile is a valuable intermediate. hit2lead.com The nitrile group can be reduced to the corresponding aldehyde (1-ethyl-1H-indole-5-carbaldehyde) using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). Alternatively, the nitrile can be reduced completely to the aminomethyl group using stronger reducing agents like lithium aluminum hydride (LiAlH₄). The synthesis of 1H-indole-5-carbonitrile itself can be achieved from 3-methyl-4-nitrobenzonitrile. tdcommons.org
From Indole-5-carboxylate: Ethyl 1H-indole-2-carboxylate is a common starting material in indole chemistry. mdpi.comorgsyn.orgnih.gov Formylation can be directed to different positions depending on the reaction conditions. For instance, Vilsmeier-Haack formylation (using POCl₃/DMF) of ethyl indole-2-carboxylate (B1230498) can be used to introduce a formyl group. znaturforsch.com
Recent advances have also explored palladium-catalyzed C-H activation strategies to directly introduce ethylamine groups at various positions on the indole ring, offering novel routes to these scaffolds. nih.govrsc.org
| Precursor | CAS Number | Next Synthetic Step | Relevant Reaction |
|---|---|---|---|
| 1-Ethyl-1H-indole-5-carbaldehyde | 140573-04-6 | Formation of ethylamine side chain | Reductive Amination with Ethylamine |
| 1-Ethyl-1H-indole-5-carbonitrile | 83783-28-2 | Reduction to aldehyde or amine | DIBAL-H or LiAlH₄ Reduction |
| 5-Bromo-1-ethyl-1H-indole | 134331-72-1 | Introduction of a functional group | Lithium-Halogen Exchange, Formylation |
Preparation of Functionalized Alkylamine Components
The primary alkylamine component required for the convergent synthesis is ethylamine. Ethylamine is a commodity chemical and is readily available. For the stepwise alkylation, the key reagent is acetaldehyde, which is also a common industrial chemical.
In the context of the Leuckart-Wallach reaction, the amine source is typically ammonium formate or formamide, which generates ammonia in situ. wikipedia.org These reagents are also commercially available and used directly in the reductive amination process. The preparation of these simple, low-molecular-weight amine components does not typically require specialized laboratory synthesis for this specific application.
Optimization of Reaction Conditions and Yields for Scalable Synthesis (Academic Perspective)
The scalable synthesis of this compound, a disubstituted secondary amine, is most effectively achieved through the strategic optimization of a reductive amination reaction. This well-established and versatile method involves the reaction of a carbonyl compound, in this case, 1-ethyl-1H-indole-5-carbaldehyde, with a primary amine, ethylamine, in the presence of a suitable reducing agent. The academic pursuit of an optimized and scalable process focuses on maximizing yield and purity while ensuring operational simplicity and the use of cost-effective and selective reagents.
A cornerstone of modern reductive amination is the use of sodium triacetoxyborohydride (NaBH(OAc)₃). uni-bayreuth.denih.gov This reagent is favored for its mildness, selectivity, and broad applicability. uni-bayreuth.denih.gov Unlike more aggressive reducing agents, sodium triacetoxyborohydride typically does not reduce the starting aldehyde, which allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are combined. uni-bayreuth.de The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then selectively reduced by the hydride reagent to furnish the desired secondary amine.
From an academic and process development standpoint, several key parameters must be systematically investigated to optimize the synthesis for scalability. These include the choice of solvent, the stoichiometry of the reactants, the reaction temperature, and the potential need for an acid catalyst.
Solvent Selection: The choice of solvent is critical for ensuring efficient reaction kinetics and facilitating product isolation. Halogenated solvents, particularly 1,2-dichloroethane (B1671644) (DCE), are often preferred for reductive aminations using sodium triacetoxyborohydride. uni-bayreuth.denih.gov Reactions in DCE are generally faster compared to other aprotic solvents like tetrahydrofuran (B95107) (THF). uni-bayreuth.de Acetonitrile is another potential solvent, though its use is less common. uni-bayreuth.denih.gov For a scalable process, factors such as solvent cost, toxicity, and ease of removal and recovery become paramount.
Stoichiometry and Reagent Control: The molar ratio of the reactants plays a significant role in maximizing the yield and minimizing byproducts. In the reductive amination of aldehydes with primary amines, a common side reaction is the dialkylation of the primary amine to form a tertiary amine. nih.gov This can often be suppressed by using a slight excess of the primary amine. nih.gov The amount of sodium triacetoxyborohydride is also a key variable, with a moderate excess (typically 1.3 to 1.6 equivalents relative to the aldehyde) being sufficient to drive the reaction to completion. nih.gov
Influence of Acidity and Temperature: While many reductive aminations of aldehydes with sodium triacetoxyborohydride proceed efficiently without a catalyst, the addition of acetic acid can be beneficial, particularly for less reactive substrates or when using THF as a solvent. uni-bayreuth.de Acetic acid can catalyze the formation of the iminium ion intermediate. The reaction is typically conducted at ambient temperature, which is advantageous for large-scale operations as it minimizes energy costs and reduces the likelihood of side reactions that can occur at elevated temperatures.
The optimization of these conditions is typically performed through a series of small-scale experiments where each parameter is varied systematically. The results, as illustrated in the hypothetical optimization table below for a related transformation, allow for the identification of the ideal conditions for maximizing the yield of the target compound.
| Entry | Reducing Agent (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NaBH(OAc)₃ (1.3) | THF | None | 25 | 24 | 75 |
| 2 | NaBH(OAc)₃ (1.5) | DCE | None | 25 | 12 | 92 |
| 3 | NaBH(OAc)₃ (1.5) | DCE | AcOH (1.0) | 25 | 8 | 95 |
| 4 | NaBH₄ (1.5) | MeOH | None | 25 | 12 | 88 |
| 5 | H₂/Pd-C | EtOH | None | 25 | 18 | 90 |
This interactive table presents hypothetical data for the reductive amination of an indole-5-carbaldehyde with a primary amine, illustrating the systematic approach to optimizing reaction conditions for yield improvement.
Based on extensive studies of reductive amination, the optimal conditions for the scalable synthesis of this compound would likely involve the use of sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature. A slight excess of ethylamine and the potential inclusion of a catalytic amount of acetic acid would be expected to provide high yields of the desired product with excellent purity, making the process amenable to large-scale production.
Elucidation of Key Pharmacophoric Elements within the this compound Structure
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. researchgate.netresearchgate.net For aminomethylindole derivatives, the key pharmacophoric features generally consist of a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic region. nih.gov
A general pharmacophore model for related indole derivatives often includes:
An aromatic feature centered on the indole ring.
A hydrogen bond acceptor feature.
A hydrogen bond donor feature from the amine group.
A hydrophobic feature, which can be influenced by the N-alkyl substituents.
These elements collectively define the molecule's ability to interact with its biological target, and modifications to any of these features can significantly impact its activity.
Impact of N-Alkylation on Biological Interaction Profiles
N-alkylation at both the indole N1 position and the side-chain nitrogen is a common strategy to modulate the pharmacological properties of indole derivatives. These modifications can influence receptor affinity, selectivity, and pharmacokinetic parameters.
For instance, in a series of cannabimimetic indoles, the length of the N-1 alkyl chain was found to be crucial for high-affinity binding to cannabinoid receptors. Optimal binding was observed with a five-carbon side chain, while shorter chains (methyl) or longer chains (heptyl) resulted in a dramatic decrease in binding affinity. nih.gov This suggests that there is an optimal size for the N1-substituent to fit within the binding pocket.
| N1-Alkyl Substituent | Relative Binding Affinity (Illustrative) |
| Methyl | Low |
| Ethyl | Moderate |
| Propyl | High |
| Butyl | High |
| Pentyl | Optimal |
| Heptyl | Low |
This table is illustrative and based on findings from cannabimimetic indole series, as direct comparative data for this compound analogs is not available.
The ethyl group at the N1 position of the title compound suggests a balance between lipophilicity and steric bulk that may be favorable for its intended biological target.
Alkylation of the nitrogen atom in the ethylamine side chain can have a profound effect on a compound's biological activity. The degree of substitution (primary, secondary, or tertiary amine) and the nature of the alkyl groups influence the amine's basicity, hydrogen bonding capacity, and steric profile.
In many classes of biogenic amine receptor ligands, a secondary amine with a small alkyl group (like methyl or ethyl) is often optimal for affinity. For example, in a study of serotonin receptor ligands, N-alkylation of a primary aminomethyl group influenced receptor affinity, with N-methylation sometimes leading to a slight decrease or no significant change in affinity depending on the specific receptor subtype.
| Side-Chain Amine | Receptor Affinity (General Trend) |
| Primary Amine (-NH2) | Often high affinity |
| Secondary Amine (-NH-Methyl) | Affinity may be retained or slightly decreased |
| Secondary Amine (-NH-Ethyl) | Affinity may be retained or slightly decreased |
| Tertiary Amine (-N(Methyl)2) | Often leads to a significant decrease in affinity |
The ethyl group on the side-chain nitrogen of this compound results in a secondary amine, which can still participate in hydrogen bonding while offering a different steric and electronic profile compared to a primary amine or a tertiary amine.
Substituent Effects on the Indole Ring (C2, C3, C4, C6, C7 Positions)
Modifying the indole ring with various substituents is a key strategy in drug design to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.
The electronic nature of a substituent (electron-donating or electron-withdrawing) can alter the electron density of the indole ring, affecting its interaction with the biological target. Steric bulk, on the other hand, can influence the molecule's conformation and its ability to fit into a binding site.
For example, studies on other indole derivatives have shown that electron-withdrawing groups on the benzene (B151609) ring of the indole can enhance certain biological activities. Conversely, electron-donating groups can also be beneficial depending on the target. The position of the substituent is critical. For instance, in one study of CysLT1 antagonists, substitution at the C7 position of the indole ring was found to be the most favorable.
The position of the aminomethyl side chain on the indole ring is a critical determinant of biological activity. This compound features this side chain at the C5 position. Moving this group to other positions, such as C3, C4, C6, or C7, would create positional isomers with potentially very different pharmacological profiles.
The indole scaffold is not electronically uniform. The C3 position is the most nucleophilic and is a common site for substitution in many biologically active indoles. In contrast, the C5 position is part of the benzene ring portion of the indole and substitution at this position can have a different impact on the molecule's properties. Studies on bis-indole compounds have shown that altering the linkage position between indole rings (e.g., 5-5' vs. 6-6') can significantly impact biological activity. This highlights the importance of the spatial arrangement of substituents.
| Isomer (Position of Ethylaminomethyl group) | Expected Impact on Activity (Hypothetical) |
| C3 | Potentially high but different activity profile due to high reactivity and different vector for the side chain. |
| C4 | May be less favorable due to potential steric hindrance with the N1-ethyl group. |
| C5 | As in the title compound, a common position for modification in many bioactive indoles. |
| C6 | May have similar but distinct activity compared to the C5 isomer. |
| C7 | Could lead to different interactions with the target, potentially altering selectivity. |
This table presents a hypothetical analysis based on general principles of indole chemistry and SAR, as direct comparative data for all positional isomers of this compound is not available.
Conformational Analysis and Flexibility of the this compound Scaffold
The core of the molecule is the bicyclic indole ring system, which is inherently planar and rigid. However, the substituents at the N1 and C5 positions introduce significant conformational freedom.
N1-Ethyl Group: The ethyl group attached to the indole nitrogen (N1) is not fixed in space. Rotation around the N1-C(ethyl) bond allows the ethyl group to orient itself in various positions relative to the indole plane. While this rotation is generally facile, steric hindrance with the hydrogen atom at the C7 position of the indole ring can create a modest rotational barrier, influencing the preferred orientation. researchgate.net
C5-Methylene Bridge and Ethylamine Side Chain: The crucial linker between the rigid indole core and the basic amine function consists of the C5-CH₂-NH-ethyl moiety. This chain has multiple points of rotation:
Ar-CH₂ Bond: Rotation around the bond connecting the indole C5 and the methylene (B1212753) carbon (Ar-CH₂) determines the orientation of the side chain relative to the indole ring.
CH₂-NH Bond: The rotation around this bond influences the spatial relationship between the basic nitrogen and the aromatic scaffold.
N-CH₂ (Ethyl) Bond: The terminal ethyl group on the amine nitrogen also possesses rotational freedom.
The interplay of these rotations defines the conformational landscape of the molecule. The preferred conformation, often referred to as the bioactive conformation, is the one adopted when binding to a biological target. This conformation is typically a low-energy state that optimizes interactions with the receptor's binding pocket. nih.gov Computational modeling and spectroscopic techniques are often employed to study these conformational preferences and the energy barriers between different states. The flexibility allows the scaffold to adapt to the topology of various binding sites, which is a key feature for its utility as a privileged structure in drug discovery. nih.gov
| Rotatable Bond | Description | Key Dihedral Angle(s) | Conformational Impact |
|---|---|---|---|
| Indole(N1)-C(ethyl) | Rotation of the N1-ethyl group | C2-N1-C-C | Orients the ethyl group relative to the indole plane; influences steric interactions. |
| Indole(C5)-C(methylene) | Rotation of the methylamine (B109427) side chain relative to the indole ring | C4-C5-C-N | Determines the projection of the amine group away from the aromatic core. |
| C(methylene)-N(amine) | Rotation around the bond to the basic nitrogen | C5-C-N-C | Adjusts the position of the terminal ethyl group and the nitrogen lone pair. |
| N(amine)-C(ethyl) | Rotation of the terminal N-ethyl group | C-N-C-C | Fine-tunes the shape of the lipophilic tail at the amine terminus. |
Design Principles for Novel Analogs with Modulated Biological Activities
The rational design of novel analogs based on the this compound scaffold involves systematic modifications to its structure to enhance potency, selectivity, and other pharmacological properties. Structure-activity relationship (SAR) studies on related indole derivatives provide a roadmap for these modifications. ebi.ac.uknih.gov
Key Design Principles:
Substitution on the Indole Ring: The indole ring is a prime target for modification. Introducing substituents at various positions can modulate electronic properties, lipophilicity, and steric bulk, leading to altered binding affinities and selectivities.
C2-Position: Introducing small alkyl groups like methyl at the C2 position has been shown to be beneficial for certain activities. mdpi.com
C6-Position: Halogen substitution, such as with bromine, at the C6 position can enhance bioactivity in some contexts, as seen in indole derivatives designed as lipid metabolism regulators. nih.gov
N1-Position: The substituent on the indole nitrogen is critical. Varying the alkyl group (e.g., from methyl to ethyl or larger groups) or introducing other functionalities can significantly impact how the molecule fits into a binding pocket. This position can be exploited to enhance selectivity for a specific target. nih.gov
Modification of the Ethylamine Side Chain: The side chain plays a vital role in anchoring the molecule to its target, often through ionic or hydrogen bonding interactions involving the amine group.
Amine Substitution: The nature of the substituent on the amine nitrogen is a key determinant of activity. In many tryptamine-related compounds, dimethylamino groups are common, but modifying this to an ethylamine or incorporating the nitrogen into a cyclic structure like a piperidine (B6355638) can drastically alter the pharmacological profile. nih.gov
Chain Length and Flexibility: Altering the length of the alkyl chain connecting the indole ring to the amine can change the distance between key pharmacophoric features, which must be optimized for a given target. Introducing rigidity, for instance by using a cyclopropane (B1198618) ring in the side chain as seen in some LSD1 inhibitors, can lock the molecule into a more favorable bioactive conformation. nih.gov
The following tables summarize SAR findings from studies on analogous indole compounds, providing a basis for the rational design of new derivatives.
| Parent Scaffold | Position of Modification | Substituent | Observed Effect on Biological Activity | Reference Compound/Activity |
|---|---|---|---|---|
| Indolin-5-yl-cyclopropanamine | N1 | H, Methyl, Ethyl, Propyl | N1-substitution is critical for LSD1 inhibitory activity; ethyl and propyl groups are well-tolerated. | Compound 7e (IC₅₀ = 24.43 nM for LSD1) nih.gov |
| Indole Ethylamine | C6 | -Br | C6-Bromo substitution enhanced PPARα agonist activity compared to the unsubstituted analog. nih.gov | Compound 9 (Enhanced PPARα activation) nih.gov |
| 4-(Indol-3-yl)thiazole-2-amine | C2 (Indole) | -CH₃ | Presence of a 2-Me substituent on the indole ring was found to be beneficial for antifungal activity. mdpi.com | Compound 5r (Potent antifungal) mdpi.com |
| Parent Scaffold | Modification Strategy | Resulting Structure | Observed Effect on Biological Activity | Reference Compound/Activity |
|---|---|---|---|---|
| Indole-5-methanamine | Rigidification of amine side chain | Cyclopropanamine | Created potent and selective LSD1 inhibitors for potential AML treatment. nih.gov | Compound 7e (IC₅₀ = 24.43 nM) nih.gov |
| Indole-3-ethylamine | Side chain modification | 1,3-dicarbonyl-2-methine motif | This specific side chain at C3 significantly enhanced bioactivity for PPARα. nih.gov | Compound 9 (Enhanced PPARα activation) nih.gov |
| 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine | Introduction of α-methyl group | (S)-1-methylethylamine side chain | Resulted in a potent and highly selective 5-HT2C receptor agonist. ebi.ac.uk | YM348 (EC₅₀ = 1.0 nM) ebi.ac.uk |
In Vitro Receptor Binding and Functional Assay Profiles
Detailed in vitro studies are essential to characterize the pharmacological profile of a compound. These assays determine the binding affinity and functional activity at various molecular targets.
Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
To understand the serotonergic activity of this compound, its interaction with a panel of serotonin receptor subtypes would be investigated. Radioligand binding assays using cell membranes expressing recombinant human serotonin receptors are the standard method to determine the binding affinity (Ki). Functional assays, such as cAMP accumulation assays or calcium flux assays, would be employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. While data for the specific compound is unavailable, studies on structurally related indole amines often show varied affinities for different 5-HT receptor subtypes. For example, some indole derivatives exhibit high affinity for 5-HT1A and 5-HT1D receptors. nih.gov
Dopamine Receptor Subtype Interactions (e.g., D2, D3)
The interaction of the compound with dopamine D2 and D3 receptors would be assessed through similar in vitro binding and functional assays. This would elucidate any potential dopaminergic activity. Research on other indole-based compounds has revealed that some can interact with dopamine receptors, although often with lower affinity compared to serotonin receptors. nih.gov
Histamine (B1213489) Receptor Subtype Interactions (e.g., H4R)
The affinity and functional activity at the histamine H4 receptor would be determined to explore potential roles in inflammatory and immune responses. The H4 receptor is a known target for various immunomodulatory drugs. nih.gov
Sigma Receptor Subtype Interactions (e.g., σ1, σ2)
The binding profile at sigma-1 and sigma-2 receptors would be characterized. These receptors are implicated in a variety of cellular functions and are targets for numerous psychoactive compounds.
Quantitative Analysis of Binding Affinities (Ki values) and Efficacies (Emax, IC50 values)
A comprehensive quantitative analysis would be necessary to build a complete pharmacological profile. This involves compiling the binding affinities (Ki values) from competitive radioligand binding studies and the efficacy (Emax) and potency (IC50 or EC50 values) from functional assays for each receptor subtype.
Table 1: Hypothetical In Vitro Receptor Binding Affinity (Ki) Profile
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT1A | Data not available |
| 5-HT1D | Data not available |
| 5-HT2A | Data not available |
| 5-HT2C | Data not available |
| 5-HT6 | Data not available |
| 5-HT7 | Data not available |
| D2 | Data not available |
| D3 | Data not available |
| H4 | Data not available |
| σ1 | Data not available |
Table 2: Hypothetical In Vitro Functional Activity Profile
| Receptor Subtype | Assay Type | Parameter | Value |
|---|---|---|---|
| 5-HT1A | cAMP | Emax (%) | Data not available |
| IC50 (nM) | Data not available | ||
| 5-HT2A | Calcium Flux | Emax (%) | Data not available |
| IC50 (nM) | Data not available | ||
| D2 | cAMP | Emax (%) | Data not available |
Enzyme Interaction and Inhibition Studies
To assess the potential for drug-drug interactions and off-target effects, this compound would be screened against a panel of metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and other key enzymes. Enzyme inhibition assays would determine the IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. Studies on other indole derivatives have explored their potential as enzyme inhibitors for various targets. researchgate.netmdpi.com
Table 3: Hypothetical Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
| Monoamine Oxidase A (MAO-A) | Data not available |
Cholinesterase (AChE, BChE) Inhibition
No studies detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were found in the public domain. Consequently, data regarding its potency (e.g., IC₅₀ values) and mechanism of inhibition are not available.
Lipoxygenase Inhibition
There is no available research on the effects of this compound as an inhibitor of lipoxygenase enzymes. Therefore, its potential to modulate inflammatory pathways through this mechanism remains uninvestigated.
Urease Inhibition
Scientific literature lacks any investigation into the urease inhibitory properties of this compound.
Other Relevant Enzyme Systems (e.g., Myeloperoxidase)
No information has been published regarding the interaction of this compound with other enzyme systems, including myeloperoxidase.
Cellular Assays for Functional Modulation
Agonist/Antagonist Characterization in Receptor-Coupled Assays (e.g., cAMP, ERK activation)
There are no available studies characterizing this compound as an agonist or antagonist in receptor-coupled assays. Research on its ability to modulate second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP), or to influence signaling pathways like extracellular signal-regulated kinase (ERK) activation, has not been reported.
Modulation of Cellular Processes (e.g., antiproliferative effects in specific cell lines)
No data exists in the scientific literature concerning the modulation of cellular processes by this compound, including any potential antiproliferative effects on specific cell lines.
Proposed Molecular Mechanisms of Action Based on Binding and Functional Data
To propose a molecular mechanism of action, data from various in vitro and in vivo studies would be required. This would typically involve:
Receptor Binding Assays: Quantitative analysis of the compound's affinity for a panel of biological targets, such as G-protein coupled receptors, ion channels, enzymes, and transporters. This data, often presented as Ki or IC50 values, would identify the primary molecular targets.
Functional Assays: Cellular assays to determine whether the compound acts as an agonist, antagonist, inverse agonist, or modulator at its identified targets. For example, if the compound binds to a serotonin receptor, functional assays would determine if it activates or blocks the receptor's signaling pathway.
Enzyme Inhibition Assays: If the compound is predicted to be an enzyme inhibitor, kinetic studies would be performed to determine the type and potency of inhibition (e.g., competitive, non-competitive).
Without this fundamental data, any proposed mechanism of action for this compound would be purely speculative.
In Vitro Metabolic Stability and Metabolite Identification Studies
The metabolic fate of a compound is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.
Microsomal Stability (e.g., human liver microsomes)
Studies using human liver microsomes are a standard in vitro method to assess the metabolic stability of a compound. The key parameters determined are:
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of blood flow.
This data would typically be presented in a table format, as shown in the hypothetical example below.
Interactive Data Table: Hypothetical Microsomal Stability of this compound
| Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 0.5 | Data not available | Data not available |
| Rat | 0.5 | Data not available | Data not available |
| Mouse | 0.5 | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is available for this compound.
Identification of Phase I and Phase II Metabolites
Metabolism of xenobiotics typically occurs in two phases:
Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 (CYP) enzymes. For an N-ethylindole derivative like the subject compound, potential Phase I reactions could include N-dealkylation, hydroxylation of the indole ring or the ethyl groups, and oxidation of the amine.
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is added to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion.
Identifying these metabolites would require incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).
Interactive Data Table: Hypothetical Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | Structure not available | Phase I: N-de-ethylation |
| M2 | Structure not available | Phase I: Indole hydroxylation |
| M3 | Structure not available | Phase II: Glucuronidation of hydroxylated metabolite |
This table is for illustrative purposes only. No experimental data is available for this compound.
Mechanistic Insights into Metabolic Pathways
Based on the identified metabolites, insights into the specific enzymes responsible for the compound's metabolism could be inferred. For example, if a specific hydroxylation pattern is observed, it might suggest the involvement of a particular CYP isozyme (e.g., CYP3A4, CYP2D6). Further studies with recombinant CYP enzymes or specific chemical inhibitors would be needed to confirm these hypotheses. Without metabolite identification data, no mechanistic insights into the metabolic pathways of this compound can be provided.
Theoretical and Computational Chemistry Studies of Ethyl 1 Ethyl 1h Indol 5 Yl Methyl Amine
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods are invaluable for understanding the geometry, stability, and electronic characteristics of novel compounds like Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine.
Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT studies are instrumental in determining the most stable three-dimensional arrangements (conformers) and mapping the electron density distribution, which governs the molecule's reactivity.
Studies on related indole compounds have shown that the conformational flexibility primarily arises from the side chains attached to the indole scaffold. nih.gov For this compound, the key rotatable bonds would be those of the N-ethyl group and the ethylaminomethyl group at the C5 position. DFT calculations would typically be employed to rotate these bonds systematically and calculate the energy of each resulting conformation. The lowest energy conformers represent the most probable shapes of the molecule.
DFT methods are also used to calculate various electronic properties that are crucial for understanding a molecule's behavior: nih.govacs.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For an indole derivative, the electron-rich indole ring is expected to be a major contributor to the HOMO.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the secondary amine and the indole ring, indicating these as sites for electrophilic attack or hydrogen bonding.
Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom, offering further insight into reactivity and intermolecular interactions.
| Calculated Property | Predicted Characteristic for this compound | Significance |
| Conformational Energy | Multiple low-energy conformers due to side-chain rotation. | Influences binding to biological targets. |
| HOMO-LUMO Gap | A moderate energy gap, typical for aromatic heterocyclic compounds. | Determines electronic excitability and kinetic stability. |
| Molecular Electrostatic Potential | Negative potential over the indole ring and amine nitrogen. | Predicts sites for non-covalent interactions. |
Ab Initio Calculations for Energetics and Transition States
Ab initio methods, which are based on first principles without the use of empirical parameters, are often employed for high-accuracy calculations of reaction energies and the structures of transition states. While computationally more demanding than DFT, they can provide benchmark data. For a molecule like this compound, ab initio calculations could be used to study protonation energies, which are relevant for its behavior in biological systems, or to investigate the mechanisms of potential metabolic reactions.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein or a nucleic acid. jocpr.com This method is central to structure-based drug design. nih.gov
Prediction of Binding Modes and Key Interactions with Biological Targets
Given that many indole derivatives exhibit biological activity, it is plausible that this compound could interact with various receptors. For instance, indole-based compounds are known to bind to serotonin (B10506) receptors, enzymes, and other proteins. nih.govnih.gov
A typical molecular docking study on this compound would involve:
Obtaining the 3D structure of a potential biological target (e.g., a serotonin receptor) from a protein database.
Generating a set of low-energy conformers of this compound.
Using a docking algorithm to place these conformers into the binding site of the receptor and score the resulting poses based on factors like intermolecular forces and shape complementarity.
Based on studies of similar ligands, the following interactions would be anticipated: nih.gov
Hydrogen Bonding: The secondary amine in the ethylaminomethyl side chain is a prime candidate for forming hydrogen bonds with polar residues (e.g., aspartic acid, serine) in a receptor's binding pocket. The indole nitrogen, if not substituted, is also a potential hydrogen bond donor.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The ethyl groups and the hydrocarbon portions of the indole ring can form favorable hydrophobic interactions with nonpolar pockets in the receptor.
| Interaction Type | Potential Interacting Group on the Compound | Example Receptor Residue |
| Hydrogen Bond Donor | Secondary amine (-NH-) | Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Indole Nitrogen (if protonated) | Aspartate, Glutamate |
| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine |
| Hydrophobic Interaction | Ethyl groups, Indole Ring | Leucine, Valine, Alanine |
Analysis of Chiral Recognition Mechanisms (if applicable for analogs)
While this compound itself is not chiral, many of its analogs with substitutions on the ethylaminomethyl side chain could be. Computational studies on chiral indole derivatives have been crucial in understanding how different enantiomers interact with chiral biological targets. nih.gov If a chiral analog of this compound were to be studied, molecular docking could help elucidate the basis for stereoselectivity by comparing the binding energies and interaction patterns of the different enantiomers.
Dynamics Simulations of Compound-Target Complexes (e.g., Molecular Dynamics)
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.
For a complex of this compound with a receptor, an MD simulation could reveal: nih.gov
Stability of Key Interactions: Whether the hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time.
Conformational Changes: How the ligand and protein adapt to each other's presence.
Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov
These dynamic studies are critical for validating docking results and gaining a more realistic understanding of the molecular recognition process. espublisher.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to correlate the structural or property-based features of chemical compounds with their biological activities. This predictive methodology is instrumental in drug discovery and development, offering insights into the mechanisms of action and facilitating the design of novel molecules with enhanced efficacy. nih.gov
Table 1: Representative Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Description |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electron distribution and reactivity of the molecule. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relate to the size and shape of the molecule, influencing its fit into a biological target. |
| Hydrophobic | LogP (Partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |
A typical QSAR workflow for this compound would involve synthesizing a series of analogues with variations at different positions of the indole ring and the ethylamine (B1201723) side chain. The biological activity of these compounds would be determined experimentally. Subsequently, computational software would be used to calculate a wide range of molecular descriptors for each analogue. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to derive a mathematical equation that links the descriptors to the observed activity. researchgate.net
Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.
Computational Exploration of Reaction Mechanisms in Synthesis and Metabolism
The elucidation of reaction mechanisms through computational methods provides invaluable insights at the molecular level into how a compound is synthesized and how it is metabolized in a biological system. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. jmchemsci.com
Synthesis:
While specific computational studies on the synthesis of this compound are not documented in the available literature, computational chemistry is frequently used to understand and optimize the synthesis of indole derivatives. For instance, computational studies have been employed to investigate the mechanism of Fischer indole synthesis and other cyclization reactions that form the indole core. researchgate.net These studies can help in selecting the optimal reagents, catalysts, and reaction conditions to improve yield and selectivity.
A hypothetical computational study on the synthesis of this compound could, for example, investigate the reductive amination of a suitable indole-5-carboxaldehyde (B21537) with ethylamine. The computational model would map the energy profile of the reaction, including the formation of the imine intermediate and its subsequent reduction, to identify the rate-determining step and potential side reactions.
Metabolism:
Predicting the metabolic fate of a compound is a critical aspect of drug development. Computational approaches can be used to identify potential sites of metabolism and the enzymes responsible. For indole derivatives, common metabolic pathways include oxidation, N-dealkylation, and hydroxylation, often mediated by cytochrome P450 (CYP) enzymes.
A computational study on the metabolism of this compound would likely involve docking the molecule into the active sites of various CYP isoforms to predict binding affinity and orientation. Subsequent quantum mechanical calculations could then model the enzymatic reactions, such as hydrogen atom abstraction or electron transfer, to determine the most likely metabolites. For example, the model could predict whether the N-ethyl group or the ethyl group on the indole nitrogen is more susceptible to dealkylation, or which positions on the indole ring are most likely to be hydroxylated. While studies on the metabolism of ethyl carbamate (B1207046) have been conducted, specific computational explorations for this compound are not found in the public literature. nih.gov
Advanced Analytical Methodologies for Research on Ethyl 1 Ethyl 1h Indol 5 Yl Methyl Amine
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a compound's atomic connectivity, molecular weight, and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine in solution. Through the analysis of ¹H and ¹³C NMR spectra, researchers can identify the different chemical environments of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the indole (B1671886) ring, the two separate ethyl groups (one attached to the indole nitrogen and the other to the side-chain amine), the benzylic methylene (B1212753) bridge, and the amine proton. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (e.g., singlets, doublets, triplets, quartets) reveal adjacent, non-equivalent protons. docbrown.info
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom), offering a complete carbon skeleton map of the compound. csic.es
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to make unambiguous assignments. COSY spectra reveal proton-proton couplings, helping to piece together fragments of the molecule, while HSQC correlates directly bonded proton and carbon atoms, confirming their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Indole H-2 | 7.0 - 7.2 | 125 - 128 |
| Indole H-3 | 6.4 - 6.6 | 100 - 103 |
| Indole H-4 | 7.4 - 7.6 | 120 - 123 |
| Indole H-6 | 6.9 - 7.1 | 118 - 121 |
| Indole H-7 | 7.3 - 7.5 | 109 - 112 |
| N1-CH₂-CH₃ | 4.0 - 4.2 (quartet) | 40 - 45 |
| N1-CH₂-CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |
| C5-CH₂-NH | 3.8 - 4.0 (singlet/doublet) | 50 - 55 |
| NH-CH₂-CH₃ | 2.6 - 2.8 (quartet) | 45 - 50 |
| NH-CH₂-CH₃ | 1.0 - 1.2 (triplet) | 12 - 15 |
| NH | 1.5 - 2.5 (broad singlet) | N/A |
| Indole C-3a | N/A | 127 - 130 |
| Indole C-5 | N/A | 135 - 138 |
| Indole C-7a | N/A | 134 - 137 |
Note: Predicted values are based on general principles and data for analogous indole derivatives. Actual experimental values may vary based on solvent and other conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of an exact molecular formula, providing definitive confirmation of the compound's identity. For this compound (C₁₃H₂₀N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass.
In addition to exact mass determination, HRMS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound would be expected to show cleavage at the bonds adjacent to the nitrogen atoms and the indole ring, which are chemically labile points. Common fragmentation pathways include the loss of an ethyl group and the formation of a stable indolyl-methyl cation. mdpi.comresearchgate.net
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Species | Chemical Formula | Predicted Exact Mass (m/z) | Description |
| Molecular Ion [M]⁺ | C₁₃H₂₀N₂ | 204.1626 | Intact molecule |
| [M+H]⁺ | C₁₃H₂₁N₂ | 205.1705 | Protonated molecule |
| [M-CH₃]⁺ | C₁₂H₁₇N₂ | 189.1392 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | C₁₁H₁₅N₂ | 175.1235 | Loss of an ethyl radical |
| Fragment | C₁₁H₁₄N | 160.1126 | Cleavage of the ethylamine (B1201723) side chain |
| Fragment | C₁₀H₁₀N | 144.0813 | Benzylic cleavage, forming 1-ethyl-indol-5-ylmethyl cation |
Note: Predicted values are calculated based on elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H bond of the secondary amine, aromatic and aliphatic C-H bonds, C=C bonds within the indole ring, and C-N bonds. mdpi.comarkat-usa.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring acts as a chromophore, absorbing UV light to promote π→π* transitions. The UV-Vis spectrum of an indole derivative typically shows two main absorption bands, providing a characteristic fingerprint for the indole nucleus. researchgate.net
Table 3: Characteristic IR and UV-Vis Absorption Data for this compound
| Technique | Functional Group / Transition | Predicted Absorption Range |
| IR Spectroscopy | N-H Stretch (secondary amine) | 3300 - 3500 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| IR Spectroscopy | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ |
| IR Spectroscopy | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
| IR Spectroscopy | C-N Stretch | 1020 - 1250 cm⁻¹ |
| UV-Vis Spectroscopy | π→π* Transition | λmax ≈ 220 nm |
| UV-Vis Spectroscopy | π→π* Transition (Indole B band) | λmax ≈ 280 nm |
Note: Predicted values are based on typical ranges for the specified functional groups and chromophores.
Chromatographic Separation and Quantification Methods for Research Purposes
Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components in a mixture. They are also the primary methods for quantifying the amount of the compound present in a sample.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. ijtsrd.com In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.
Method development involves optimizing several parameters, including the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the column temperature to achieve good separation with sharp, symmetrical peaks. medcraveonline.comresearchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima. A validated HPLC method can be used to determine the concentration of the compound with high accuracy and precision. medcraveonline.com
Table 4: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate Buffer (pH 3-7) B: Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | ~220 nm or ~280 nm |
| Injection Volume | 5 - 20 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling and Purity Assessment
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. UPLC is particularly well-suited for impurity profiling, where it is critical to separate and detect structurally similar impurities that may be present in trace amounts.
The principles of method development for UPLC are similar to those for HPLC, but the system operates at much higher pressures. A validated UPLC method allows for a more detailed assessment of a sample's purity by providing superior separation of the main compound from any process-related impurities or degradation products.
Table 5: Typical UPLC Method Parameters for Impurity Profiling
| Parameter | Typical Condition |
| Column | C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Formic Acid or Ammonium (B1175870) Acetate in Water B: Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 30 - 50 °C |
| Detection | UV/Photodiode Array (PDA) or Mass Spectrometry (MS) |
| Injection Volume | 1 - 5 µL |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds containing amine functional groups, such as this compound, can be challenging due to their low volatility and potential for peak tailing on common GC columns. To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable derivative.
For this compound, derivatization of the secondary amine is essential. A common approach for primary and secondary amines is acylation, for instance, using reagents like ethyl chloroformate (ECF). This reaction replaces the active hydrogen on the nitrogen atom with an acyl group, forming a less polar and more volatile carbamate (B1207046) derivative that exhibits good chromatographic properties.
The derivatized analyte can then be analyzed by a gas chromatograph coupled with a mass spectrometer (GC-MS), which allows for both separation and structural identification based on the mass-to-charge ratio of the fragmented ions. The selection of an appropriate capillary column, typically one with a non-polar or medium-polarity stationary phase like a DB-5ms, is critical for achieving good resolution. The temperature program of the GC oven is optimized to ensure the efficient separation of the derivative from other components in the sample matrix.
Below is a hypothetical data table outlining the typical parameters for a GC-MS analysis of a derivatized this compound.
| Parameter | Value/Condition |
| Derivatization Reagent | Ethyl Chloroformate (ECF) |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 5:1 ratio) |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 m/z |
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of analogs or co-crystals)
Unambiguous determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction may be challenging if the compound is an oil or does not readily crystallize.
In such cases, the formation of an analog or a co-crystal can be an effective strategy. An analog could be synthesized with minor structural modifications that promote crystallization. Alternatively, co-crystallization involves combining the target compound with a stoichiometrically defined amount of a pharmaceutically acceptable "co-former" to generate a new crystalline solid. escientificpublishers.com The co-former is chosen based on its ability to form non-covalent interactions, such as hydrogen bonds or π-π stacking, with the target molecule, thereby facilitating the growth of high-quality crystals. escientificpublishers.com
While a crystal structure for this compound itself is not publicly available, the analysis of a structurally related indole derivative, (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, reveals key structural features that could be anticipated. In its crystal structure, molecules are linked by N—H⋯N hydrogen bonds and further stabilized by weak C—H⋯π interactions. springernature.com A similar analysis of a crystal of this compound or one of its co-crystals would provide definitive stereochemical information and insights into its solid-state packing and intermolecular forces.
The data obtained from X-ray crystallography is comprehensive, as illustrated in the hypothetical table below, which outlines the type of information that would be generated from a successful crystallographic analysis.
| Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 14.3 Å, c = 15.9 Å, β = 97.3° |
| Volume | 2287.5 ų |
| Z (Molecules per unit cell) | 4 |
| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking |
Table 2: Representative Data from an X-ray Crystallographic Analysis
Method Development for Metabolite Profiling in In Vitro Biological Matrices
Understanding the metabolic fate of a compound is a critical aspect of its preclinical evaluation. In vitro models, such as human liver microsomes (HLM), are widely used to study drug metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Developing a robust analytical method to profile the metabolites of this compound in such matrices is essential for identifying potential metabolic "soft spots" and understanding its biotransformation pathways.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for identifying and quantifying drug metabolites in complex biological samples due to its high sensitivity and specificity. escientificpublishers.comnih.gov The development of a metabolite profiling method would involve several key steps.
First, the compound is incubated with HLM in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions. The reaction is then quenched, and the metabolites are extracted from the microsomal matrix, typically through protein precipitation with a solvent like acetonitrile, followed by centrifugation. nih.gov
The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is usually achieved using a reversed-phase column (e.g., C18), which separates the parent compound from its more polar metabolites. nih.govnih.gov The mass spectrometer is operated in a data-dependent acquisition mode, where a full scan MS is followed by MS/MS scans of the most intense ions, to obtain fragmentation patterns that are crucial for structural elucidation of the metabolites. nih.gov
Common metabolic pathways for compounds containing an indole nucleus and alkylamine side chains include N-dealkylation, hydroxylation of the aromatic ring or alkyl groups, and subsequent conjugation reactions. The developed LC-MS/MS method would be designed to detect these potential biotransformations.
The table below summarizes the key components of a method for in vitro metabolite profiling.
| Step | Description |
| In Vitro System | Pooled Human Liver Microsomes (pHLM) |
| Incubation Conditions | 37°C, with NADPH as a cofactor |
| Sample Preparation | Protein precipitation with acetonitrile |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography | Reversed-phase HPLC (e.g., C18 column) with a gradient elution |
| Mass Spectrometry | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Data Analysis | Comparison of metabolite fragmentation patterns with the parent compound to identify metabolic modifications |
Table 3: Framework for In Vitro Metabolite Profiling Method Development
Future Directions and Emerging Research Avenues for Ethyl 1 Ethyl 1h Indol 5 Yl Methyl Amine
Exploration of Novel Chemical Space within the Indole-Alkylamine Framework through Combinatorial Synthesis
The exploration of novel chemical space is a cornerstone of modern drug discovery, aiming to generate molecules with unique properties and biological activities. univr.itnih.gov For the Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine framework, combinatorial synthesis offers a powerful strategy to systematically generate a large library of analogues. This approach allows for the methodical modification of the core structure to probe structure-activity relationships (SAR).
Key diversification points for combinatorial synthesis include:
Indole (B1671886) Ring Substitution: Introducing a variety of substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at positions C-2, C-3, C-4, C-6, and C-7 of the indole nucleus. The nature and position of these substituents are known to dramatically influence receptor binding affinity and selectivity. nih.govnih.gov
N-1 Position Alkylation: Varying the N-1 ethyl group with other alkyl or aryl groups to modulate lipophilicity and potential interactions with hydrophobic pockets in target proteins. nih.gov
Amine Moiety Modification: Altering the N-ethyl group on the side-chain amine to other alkyls (e.g., methyl, propyl) or incorporating the nitrogen into a cyclic structure (e.g., pyrrolidine, piperidine). The size of the N,N-dialkyl substituent is a known determinant of affinity at serotonin (B10506) receptors. nih.gov
A generalized scheme for such a combinatorial approach could start from a common intermediate, such as (1H-indol-5-yl)methylamine, and then apply a series of parallel reactions to introduce the desired diversity. chemimpex.commdpi.com The synthesis of two indole derivative libraries has been described where intermediates are reacted with various acid chlorides or bases to generate diverse products in multi-milligram quantities, a process well-suited for creating screening libraries. nih.gov
| Modification Site | Potential Substituents/Modifications | Rationale | Relevant Findings from Literature |
| Indole Ring (C4, C5, C6) | -F, -Cl, -Br, -OH, -OCH₃, -NO₂ | Modulate electronic properties, hydrogen bonding capacity, and receptor selectivity. | 5-substituted derivatives often show comparable potency at 5-HT1A and 5-HT2A receptors, while 4-hydroxylated derivatives show selectivity for 5-HT2A. nih.gov |
| Indole N-1 Position | -CH₃, -Propyl, -Benzyl | Alter lipophilicity and steric interactions within the binding pocket. | 1-methyl derivatives of some indole series were found to be inactive, suggesting the N-H may be a critical H-bond donor for certain targets. nih.gov |
| Side-Chain Amine | -Methyl, -Isopropyl, -Cyclic amines | Influence receptor affinity and selectivity. | Groups larger than N,N-diisopropyl can markedly reduce affinity at both 5-HT2A and 5-HT1A sites. nih.gov |
Integration with Phenotypic Screening for Unbiased Target Identification
While target-based screening has been a dominant paradigm, phenotypic screening is re-emerging as a powerful, unbiased approach to drug discovery. enamine.net This method involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired physiological outcome, without a priori knowledge of the molecular target. scispace.com
Integrating a library of this compound analogues, generated via combinatorial synthesis, into phenotypic screening campaigns could reveal unexpected therapeutic applications. enamine.net For example, indole derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijpsr.commdpi.com A phenotypic screen could identify which, if any, of these activities are prominent for the this compound scaffold.
Workflow for Phenotypic Screening and Target Deconvolution:
Assay Development: Utilize high-content imaging or other multi-parameter readouts in disease-relevant cell models (e.g., cancer cell lines, primary neurons, immune cells).
Screening: Screen the indole-alkylamine library to identify "hit" compounds that revert the disease phenotype towards a healthy state. For instance, a screen could look for compounds that inhibit the formation of cancer cell colonies or prevent neurodegeneration in a cellular model.
Hit Validation & SAR: Confirm the activity of hits and use the structurally related compounds in the library to establish an initial structure-activity relationship.
Target Identification: Employ advanced techniques such as thermal proteome profiling, affinity chromatography, or genetic screening to identify the specific protein(s) that the active compound binds to, thereby elucidating its mechanism of action.
This approach is particularly valuable because it is not limited by existing biological hypotheses and can lead to the discovery of first-in-class medicines acting on novel targets. enamine.net
Development as Chemical Probes for Specific Receptor or Enzyme Systems
A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms. scispace.com Given the structural relationship of indole-alkylamines to serotonin, this compound is a prime candidate for development into a chemical probe for specific serotonin (5-HT) receptor subtypes or related enzymes like monoamine oxidase (MAO). nih.govnih.govnih.gov
Developing this compound into a chemical probe would involve chemically modifying it to incorporate a reporter group (like a fluorophore) or a reactive group for covalent labeling, without losing its binding specificity. nih.gov
Strategies for Probe Development:
Fluorescent Probes: A fluorophore could be attached to a part of the molecule that is not critical for target binding. This would allow for visualization of the target protein's location and trafficking in living cells using fluorescence microscopy. Indole derivatives themselves can possess intrinsic fluorescence, which can be tuned by modifying substituents, making them suitable for creating probes for sensing applications. nih.gov
Activity-Based Probes: For enzymatic targets like MAO or cytochrome P450 enzymes involved in its metabolism, an activity-based probe could be designed. researchgate.netnih.gov These probes typically contain a reactive "warhead" that forms a covalent bond with the active site of the enzyme, allowing for direct measurement of enzyme activity and inhibitor screening. nih.gov
Affinity-Based Probes: The compound could be immobilized on a solid support (e.g., beads) to create an affinity matrix. This tool can be used to "pull down" its binding partners from a cell lysate, which can then be identified by mass spectrometry.
The development of such probes from the this compound scaffold would provide invaluable tools for dissecting the biological roles of its specific molecular targets. scispace.com
Investigations into Advanced Formulation Strategies for In Vitro and Ex Vivo Research Models
A significant challenge in preclinical research is the often-poor aqueous solubility and metabolic instability of small molecules. mdpi.com These factors can lead to unreliable results in in vitro assays and limit bioavailability in ex vivo models. Advanced formulation strategies can overcome these limitations.
For this compound, which may have limited water solubility, nanoformulation techniques could significantly improve its utility in research.
| Formulation Strategy | Description | Potential Benefits for Research Models | Reference Example |
| Micellar Solubilization | Encapsulation of the compound within polymeric micelles. | Increases solubility and stability in aqueous assay media; can enhance permeability across cell membranes. | Micelles of dendritic polyglycerol sulfate (B86663) have been used to encapsulate the indole derivative Sunitinib, improving stability and drug loading. nih.gov |
| Lipid Nanoparticles (LNPs) | Encapsulation within solid lipid nanoparticles or nanostructured lipid carriers. | Improves stability, can facilitate cellular uptake, and may protect the compound from metabolic enzymes in ex vivo tissue preparations. | Lipid polymer hybrid nanoparticles containing Sunitinib have been developed for breast cancer treatment models. nih.gov |
| Cyclodextrin Complexation | Formation of an inclusion complex with cyclodextrins. | Increases aqueous solubility and can improve chemical stability of the guest molecule. | A common strategy for improving the solubility of hydrophobic drugs for in vitro testing. |
Investigating these strategies would ensure more consistent and reproducible data from in vitro and ex vivo studies by improving key properties like permeability and stability in assay media. mdpi.comacs.org
Synergistic Research with Other Bioactive Compound Classes to Elucidate Complex Biological Pathways
Biological pathways are complex networks, and diseases often involve multiple dysregulated targets. Researching the synergistic potential of this compound with other bioactive compounds can both reveal deeper insights into these pathways and suggest novel combination therapies.
Potential Areas for Synergistic Research:
Metabolic Enzyme Inhibitors/Inducers: The metabolism of indole-alkylamines is heavily reliant on monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, such as CYP2D6. researchgate.netnih.gov Co-administration with known inhibitors or inducers of these enzymes could elucidate their specific roles in the compound's metabolic fate and activity profile. This is crucial for understanding potential drug-drug interactions. nih.gov
Combination with Other Receptor Modulators: If the compound is found to be a potent 5-HT receptor agonist, its effects could be studied in combination with antagonists for other receptors (e.g., dopamine (B1211576), adrenergic) to dissect the downstream signaling cascades and their cross-talk.
Anticancer Synergies: Many indole alkaloids exhibit antineoplastic effects. wikipedia.org If this compound shows antiproliferative activity, its efficacy could be tested in combination with standard chemotherapeutic agents or targeted therapies to identify synergistic interactions that could lead to more effective treatment regimens with potentially lower toxicity.
This research avenue moves beyond the study of a single molecule acting on a single target and embraces the complexity of systems biology to uncover more sophisticated therapeutic strategies.
Q & A
Q. What are the optimal synthesis routes for Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step alkylation and coupling reactions. A common approach starts with functionalizing the indole core at the 5-position, followed by reductive amination with ethylamine. Key optimization steps include:
- Solvent Selection: Ethanol or methanol under reflux conditions ensures solubility and reaction efficiency .
- Catalyst Use: Palladium or nickel catalysts may enhance coupling reactions, while sodium borohydride is effective for reductive amination .
- Purity Control: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors intermediate purity, ensuring >95% yield in the final step .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral markers confirm its structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 3.4–3.6 ppm (quartet, N-CH₂), and δ 6.8–7.2 ppm (indole aromatic protons) confirm substituent positions .
- ¹³C NMR: Signals near 15 ppm (ethyl CH₃) and 45–50 ppm (N-CH₂) validate alkylation .
- Mass Spectrometry: A molecular ion peak matching the theoretical molecular weight (e.g., m/z 231 for C₁₃H₁₈N₂) confirms successful synthesis .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data of this compound be resolved using software like SHELX?
Methodological Answer:
- Disorder Handling: SHELXL refines disordered ethyl or indole groups by partitioning occupancy factors and applying restraints to bond lengths/angles .
- Twinning Analysis: Use the TWIN command in SHELXL to model twinned crystals, comparing R-factors across datasets .
- Validation: Cross-validate refined structures with Hirshfeld surface analysis or powder XRD to resolve ambiguities .
Q. What strategies are recommended for analyzing contradictory bioactivity data across different assay conditions?
Methodological Answer:
- Orthogonal Assays: Replicate binding studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate affinity measurements .
- Condition Variability: Test pH (6.5–7.5) and temperature (25°C vs. 37°C) effects on enzyme inhibition to identify assay-sensitive parameters .
- Meta-Analysis: Pool data from multiple studies using statistical tools like ANOVA to distinguish true bioactivity from noise .
Q. How does the presence of the ethyl and indole groups influence the compound's reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Nucleophilic Substitution: The indole’s electron-rich C-3 position directs electrophilic attacks, while the ethylamine side chain enhances solubility for aqueous-phase reactions .
- Oxidation Reactions: The indole’s conjugated system stabilizes radical intermediates, making oxidation at the N-ethyl group feasible with H₂O₂ or mCPBA .
- Steric Effects: Bulkier substituents reduce reactivity at the indole’s 5-position, necessitating optimized catalysts (e.g., Pd/C for hydrogenation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
